molecular formula C23H29NO10 B602105 Fenoterol O-|A-D-Glucuronide CAS No. 61046-78-4

Fenoterol O-|A-D-Glucuronide

Cat. No. B602105
CAS RN: 61046-78-4
M. Wt: 479.49
InChI Key:
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Description

Fenoterol O-|A-D-Glucuronide is a glucuronide derivative of Fenoterol . Fenoterol is a beta-2 adrenergic agonist and bronchodilator used for the symptomatic treatment of asthma .


Synthesis Analysis

The synthesis of glucuronides, including Fenoterol O-|A-D-Glucuronide, involves a process known as glucuronidation . This is a fundamental process in Phase II metabolism, where a wide range of functional groups are converted into highly water-soluble glucuronides .


Molecular Structure Analysis

The Fenoterol O-|A-D-Glucuronide molecule contains a total of 65 bonds. There are 36 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 5 hydroxyl groups, 2 aromatic hydroxyls, 4 secondary alcohols, 1 ether (aliphatic), and 1 .

Scientific Research Applications

  • Metabolic Pathways : Fenoterol is known for its formation of different glucuronides in rat hepatocytes and enterocytes. Koster et al. (1986) found that fenoterol forms both para-glucuronide and meta-glucuronide in these cells, demonstrating its complex metabolic pathways in the liver and intestine [Koster, A., Frankhuijzen-Sierevogel, A., & Mentrup, A. (1986)].

  • Pharmacokinetics and Metabolism : Research by Siluk et al. (2010) on the pharmacokinetics and metabolism of Fenoterol's derivative, (R,R)-methoxyfenoterol, in rats, highlighted that it was primarily cleared through glucuronidation. This implies that glucuronidation is a significant pathway for Fenoterol metabolites [Siluk, D., Mager, D. E., Kim, H., et al. (2010)].

  • Glucuronidation vs. Sulphation : Hildebrandt et al. (1994) examined the balance between sulphation and glucuronidation in the metabolism of Fenoterol in humans, revealing a preferential metabolic route based on administration method [Hildebrandt, R., Wagner, B., Preiss-Nowzohour, K., & Gundert-Remy, U. (1994)].

  • Bioanalytical Studies : The work of Orlovius et al. (2013) in analyzing fenoterol sulfoconjugates in urine samples illustrates the importance of detailed metabolite analysis in understanding Fenoterol's pharmacological profile [Orlovius, A., Guddat, S., Gütschow, M., et al. (2013)].

  • Therapeutic Applications : Beitzel et al. (2004) explored the potential therapeutic applications of Fenoterol in enhancing muscle repair after injury, which can have implications for its use in muscle regeneration and recovery [Beitzel, F., Gregorevic, P., Ryall, J., et al. (2004)].

  • Pharmacodynamics in Different Species : Palea et al. (2012) investigated Fenoterol's effect on β-adrenoceptors in human and animal urinary bladders, indicating species-specific pharmacological effects [Palea, S., Rekik, M., Rouget, C., et al. (2012)].

  • Enzyme Immunoassay Development : Haasnoot et al. (1994) developed an enzyme immunoassay for Fenoterol, highlighting the importance of analytical methods in monitoring its presence in biological samples [Haasnoot, W., Stouten, P., Lommen, A., et al. (1994)].

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLCRUFRMASDFW-IWKWYPLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747783
Record name 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoterol Glucuronide

CAS RN

61046-78-4
Record name 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenoterol O-|A-D-Glucuronide
Reactant of Route 2
Fenoterol O-|A-D-Glucuronide
Reactant of Route 3
Fenoterol O-|A-D-Glucuronide
Reactant of Route 4
Fenoterol O-|A-D-Glucuronide
Reactant of Route 5
Reactant of Route 5
Fenoterol O-|A-D-Glucuronide
Reactant of Route 6
Fenoterol O-|A-D-Glucuronide

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